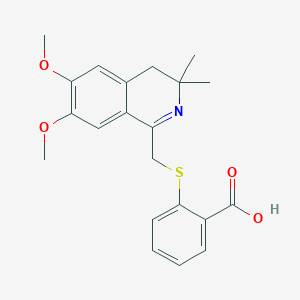

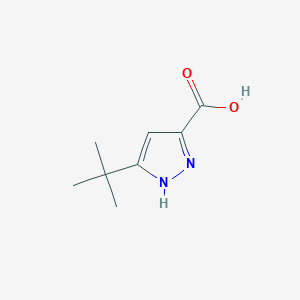

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

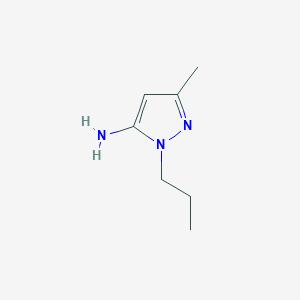

The compound 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid is a chemical entity that appears to be related to a class of compounds that exhibit interesting chemical and biological properties. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds that share structural motifs, such as the dihydroisoquinoline moiety and methoxy substituents, which are relevant to the analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves coupling reactions and modifications of the isoquinoline ring system. For instance, the coupling reaction of 5-chloro-1,3,3-methylenindoline with 6-formyl-2,3-dimethoxy benzoic acid under solvent-free microwave irradiation is described, leading to a high yield of a complex indoline and isobenzofuran system . Another synthesis involves the labelling of 3-benzylamino-8,9-dimethoxy-5,6-dihydro-imidazo isoquinoline hydrochloride with carbon-14 at different positions, which includes a halogen-cyano exchange reaction . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been studied using X-ray crystallography and density functional theory (DFT). For example, the crystal structure of a compound with an indoline and isobenzofuran system connected by an enamine carbon was determined, and the presence of short intermolecular interactions and π-π stacking was analyzed using Hirshfeld surface and fingerprint plots . The DFT study provided insights into the electronic properties, such as the HOMO and LUMO values . These techniques could be applied to determine the molecular structure and electronic properties of the compound .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in various reactions. The reaction of 5-phenyl-2,3-dihydrofuran-2,3-dione with 6,7-dimethoxy-3,4-dihydroisoquinoline resulted in the formation of a tetrahydropyrroloisoquinoline dione, which was further oxidized and analyzed by X-ray structural analysis . Additionally, a Hantzsch type reaction was modified using p-(dimethylamino)benzaldehyde to synthesize dimethoxyquinolines . These reactions highlight the potential reactivity of the dihydroisoquinoline and methoxy groups, which are also present in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related compounds. For instance, the crystal structure and DFT studies provide information on the solid-state properties and electronic characteristics . The high potency and selectivity of a sulfonamide derivative of dihydroisoquinoline as an inhibitor of AKR1C3, along with its binding mode, suggest that the compound of interest may also exhibit significant biological activity . The solubility, stability, and reactivity of the compound can be further studied using the methods described in the papers.

Scientific Research Applications

Photophysical Properties and Solid-State Emission

- The compound's derivatives, like 4-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-ylmethyl)-benzoic acid and its ester, chloride, and hydrazide counterparts, have been studied for their ability to form nanoaggregates in aqueous-DMF solution and exhibit aggregation-enhanced emission. The study also explored their photophysical properties both in solution and in the solid-state, attributing the observed photophysical behaviors to π-π stacking and various intermolecular interactions. Notably, these interactions in the solid-state contribute to distinct structural arrangements, such as a herringbone arrangement and 2D channel and stair-like arrangements, which are essential for understanding the material properties of these compounds (Srivastava, Singh, & Mishra, 2016).

Chemical Reactivity and Derivative Formation

- Ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates have been shown to react with active nitrogen-centered nucleophiles, leading to the opening of the pyrrole ring and the formation of various derivatives. This reactivity is crucial in synthesizing a range of compounds with potential applications in different fields, from pharmaceuticals to materials science (Surikova, Mikhailovskii, Polygalova, & Vakhrin, 2008).

Antitumor Activity and Molecular Docking

- Derivatives of the compound, such as ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate, have been synthesized and their antitumor properties assessed through cytotoxic assays against various cancer cell lines. Molecular docking studies have been utilized to understand the binding affinity of these compounds to specific proteins, offering insights into their potential therapeutic applications (Saleh, Hassaneen, Mohamed, & Mohamed, 2020).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, etc. Material Safety Data Sheets (MSDS) are often referred to for this information.

Future Directions

This involves predicting or proposing future studies that could be done based on the known properties of the compound. This could include potential applications, further reactions, etc.

properties

IUPAC Name |

2-[(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)methylsulfanyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4S/c1-21(2)11-13-9-17(25-3)18(26-4)10-15(13)16(22-21)12-27-19-8-6-5-7-14(19)20(23)24/h5-10H,11-12H2,1-4H3,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACPLMNUIXAQIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC(=C(C=C2C(=N1)CSC3=CC=CC=C3C(=O)O)OC)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360522 |

Source

|

| Record name | 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid | |

CAS RN |

332358-89-1 |

Source

|

| Record name | 2-(6,7-Dimethoxy-3,3-dimethyl-3,4-dihydro-isoquinolin-1-ylmethylsulfanyl)-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 2-[(chloroacetyl)amino]terephthalate](/img/structure/B1299347.png)

![3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline](/img/structure/B1299360.png)

![N-[2-(4-Methoxyphenoxy)ethyl]-N-(3-pyridinylmethyl)amine](/img/structure/B1299384.png)

![3-(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B1299387.png)